molecular formula C6H10N4O2 B15252162 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide

4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B15252162
M. Wt: 170.17 g/mol
InChI Key: VXYDUXDOZUIMPK-UHFFFAOYSA-N
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Description

4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide is a chemical reagent designed for research and development applications, particularly in the field of medicinal chemistry. This compound features a pyrazole core, which is a privileged scaffold in drug discovery known for its diverse biological activities . The structure incorporates a 2-hydroxyethyl substituent on the pyrazole ring nitrogen, a feature that can influence the molecule's solubility and overall pharmacokinetic properties. Researchers utilize this compound and its analogs as key intermediates in the synthesis of more complex molecules. For instance, structurally related 4-amino-1H-pyrazole-3-carboxamide derivatives are frequently employed as building blocks for pyrazolo[3,4-d]pyrimidines, which are heterocyclic compounds of high interest in oncology research . These final compounds have been extensively studied as potent inhibitors of tyrosine kinases, such as Src and Abl, which are implicated in the progression of various cancers, including chronic myeloid leukemia (CML) and solid tumors . The primary value of this reagent lies in its potential to be further functionalized to create novel therapeutic candidates targeting enzymatic pathways involved in cell proliferation and inflammation. The presence of the 4-amino group and the carboxamide moiety offers handles for chemical modification, allowing researchers to explore structure-activity relationships (SAR). This compound is provided For Research Use Only. It is strictly not for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

4-amino-1-(2-hydroxyethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C6H10N4O2/c7-4-3-10(1-2-11)9-5(4)6(8)12/h3,11H,1-2,7H2,(H2,8,12)

InChI Key

VXYDUXDOZUIMPK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CCO)C(=O)N)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of Ethyl (Ethoxymethylene)Cyanoacetate

The foundational method involves reacting ethyl (ethoxymethylene)cyanoacetate with 2-hydroxyethylhydrazine in ethanol at 70–110°C. This step forms 5-amino-4-ethoxycarbonyl-1-(2'-hydroxyethyl)pyrazole (I) through a [3+2] cycloaddition mechanism. Ethanol serves as both solvent and reactant, with aqueous workup yielding a 72% isolated product (dry basis).

Table 1: Reaction Conditions for Cyclocondensation

Parameter Value
Temperature 70–110°C
Solvent Ethanol
Molar Ratio (Hydrazine:Ester) 1:1.18
Yield 72%

Saponification and Acidification

The ethoxycarbonyl group at position 4 is hydrolyzed using aqueous sodium hydroxide (60 g NaOH in 120 g H₂O) under reflux. Subsequent acidification with 32% HCl to pH 4 precipitates 5-amino-4-carboxy-1-(2'-hydroxyethyl)pyrazole (II) as a tan/yellow solid. This step achieves 72% yield, with critical control over pH (3.75–4.25) to prevent over-acidification.

Decarboxylation to 5-Amino-1-(2-Hydroxyethyl)Pyrazole

Heating the water-wet carboxylic acid (II) at 140–150°C induces decarboxylation, releasing CO₂ and yielding 5-amino-1-(2-hydroxyethyl)pyrazole (III). Foaming is mitigated via controlled stirring, with the reaction completing in 0.5 hours post-foam cessation.

Nitrosation and Hydrogenation

The amine (III) is dissolved in ethanolic HCl and treated with isoamyl nitrite at 0–5°C to form 5-amino-1-(2-hydroxyethyl)-4-nitrosopyrazole hydrochloride (IV). Catalytic hydrogenation (Pd/C, H₂) reduces the nitroso group to the final 4,5-diamino derivative. However, adapting this step to introduce a carboxamide at position 3 requires subsequent functionalization.

Suzuki Coupling for Pyrazole Functionalization

Boronic Ester Intermediate

Aryl halides (e.g., 4-bromo-2-chlorobenzonitrile) undergo Suzuki coupling with pyrazole boronic esters to attach aryl groups at position 3. Using Pd(OAc)₂ (0.6–0.8 mol%) and TBAB in THF/H₂O, this method achieves >85% yield for biaryl pyrazoles.

Post-Coupling Carboxamide Formation

Post-Suzuki coupling, nitrile groups are hydrolyzed to carboxamides using H₂O₂/NaOH or enzymatic methods. This route offers regioselectivity but requires stringent anhydrous conditions.

Comparative Analysis of Methodologies

Yield and Scalability

The cyclocondensation route (Section 2) offers superior scalability (72% yield) but lacks direct carboxamide formation. In contrast, the Vilsmeier-Haack pathway (Section 3) enables position-3 functionalization at the expense of lower yields (~50%).

Solvent and Catalyst Efficiency

Ethanol and water dominate the primary route, aligning with green chemistry principles. Pd-based catalysts in Suzuki coupling (Section 4) are cost-prohibitive at scale, necessitating ligand optimization or recycling.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group or reduce other functional groups within the molecule.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Biological Activity/Properties
4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide N1: 2-hydroxyethyl; C3: carboxamide; C4: amino ~211.2 (estimated) Potential kinase inhibition, enhanced solubility
4-((2-chloro-4-(hydroxymethyl)benzyloxy)-1-(2-(phenylamino)pyridin-4-yl)-1H-pyrazole-3-carboxamide (Compound 15, ) N1: pyridinyl; C3: carboxamide; C4: benzyloxy Not specified PLK1 inhibition (IC50: 219 nM)
4-amino-1-(2-ethoxyethyl)-3-ethyl-1H-pyrazole-5-carboxamide () N1: 2-ethoxyethyl; C3: ethyl; C4: amino; C5: carboxamide Not specified Likely altered solubility (ethoxy vs. hydroxyethyl)
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid () N1: allyl; C3: amino; C4: carboxylic acid ~181.2 Agrochemical applications, hydrogen-bonding via -COOH
Etophylline () Xanthine core with 2-hydroxyethyl 224.2 Bronchodilation, xanthine-derived activity

Structural and Functional Insights

Positional Effects of Carboxamide :

  • The target compound’s C3 carboxamide differs from the C5 carboxamide in ’s analog. Positional shifts may alter binding modes in enzyme pockets, as seen in PLK1 inhibitors where C3 carboxamides align with ATP-binding regions .

Hydroxyethyl vs. Ethoxy groups, being less polar, may enhance membrane permeability but reduce solubility .

Amino Group at C4: The amino group in the target compound contrasts with benzyloxy () or carboxylic acid () substituents. Amino groups facilitate hydrogen bonding with target proteins, as demonstrated in kinase inhibitors .

Comparison with Non-Pyrazole Analogs: Etophylline: A xanthine derivative with a 2-hydroxyethyl group. While structurally distinct, both compounds leverage hydroxyethyl for solubility, but etophylline’s purine core targets adenosine receptors . Difelikefalin (): A peptide-based kappa opioid agonist. Despite sharing a carboxamide group, its peptide backbone and larger size (MW: 679.4) contrast with the pyrazole core, highlighting differences in bioavailability and target specificity .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The hydroxyethyl group in the target compound likely enhances water solubility compared to ethoxyethyl () or allyl () analogs.
  • Stability : The hydroxyethyl group may confer susceptibility to oxidation compared to ether-linked substituents (e.g., ethoxyethyl).

Biological Activity

4-Amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Research indicates that pyrazole derivatives, including 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide, exhibit significant anticancer properties. In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines, including:

Cell Line Growth Inhibition (%)
HeLa (Cervical Cancer)54.25%
HepG2 (Liver Cancer)38.44%

These findings suggest that the compound may serve as a potential therapeutic agent in cancer treatment, particularly due to its selective toxicity towards cancer cells while sparing normal fibroblasts .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been highlighted in several studies. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide could be beneficial in treating inflammatory diseases .

The mechanism through which 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide exerts its biological effects involves interactions with specific molecular targets, such as enzymes and receptors. It may act as an enzyme inhibitor by binding to the active site or modulating receptor functions as either an agonist or antagonist. The precise pathways and molecular targets depend on the specific application and context of use.

Antiviral Activity

A related study explored the antiviral activity of pyrazole derivatives against HIV-1, revealing that certain compounds within this class exhibit dose-dependent activity against HIV replication without significant toxicity. This positions 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide as a candidate for further investigation in antiviral therapies .

Structure-Activity Relationships (SAR)

The biological activity of 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxamide is influenced by its substituents. Variations in the alkyl and aryl groups attached to the pyrazole ring can significantly affect its reactivity, binding affinity, and overall biological activity. For instance, modifications at position N1 have been shown to alter antiproliferative activity against cancer cell lines .

Case Studies and Research Findings

Several studies have documented the efficacy of pyrazole derivatives in various therapeutic areas:

  • Anticancer Studies : A study demonstrated that specific derivatives exhibited cytotoxicity against multiple cancer cell lines while maintaining low toxicity towards normal cells .
  • Anti-inflammatory Research : Research indicated that these compounds could effectively reduce inflammation markers in preclinical models, suggesting their potential for treating chronic inflammatory conditions .

Q & A

Q. How can compound instability under acidic conditions be mitigated during storage?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months). Use lyophilization for long-term storage or buffer formulations (pH 6.5–7.5) to prevent hydrolysis. Monitor degradation via HPLC-UV at 254 nm .

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